REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]=[CH:9][NH:10][C:3]=12.ClC1N=C2N=CNC2=CC=1.[CH3:21][NH:22][CH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1>C(Cl)(Cl)Cl>[CH:23]1([N:22]([CH3:21])[C:2]2[CH:7]=[CH:6][N:5]=[C:4]3[N:8]=[CH:9][NH:10][C:3]=23)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1)N=CN2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=N1)N=CN2
|
Name
|
|
Quantity
|
500 μL
|
Type
|
reactant
|
Smiles
|
CNC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
irradiated microwave at 200° C. for 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography over NH-silica gel with a chloroform/EtOAc (100:1-100:5) as eluant
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N(C1=C2C(=NC=C1)N=CN2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.8 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |